GNA002

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

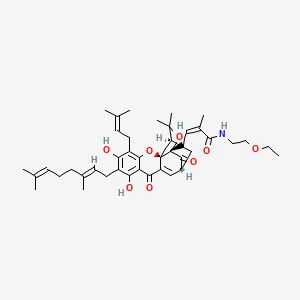

Molecular Formula |

C42H55NO8 |

|---|---|

Molecular Weight |

701.9 g/mol |

IUPAC Name |

(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide |

InChI |

InChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18-/t28-,32+,41+,42-/m0/s1 |

InChI Key |

HJJVIXXMFVHPER-OELWLWEHSA-N |

Isomeric SMILES |

CCOCCNC(=O)/C(=C\C[C@@]12C(=O)[C@@H]3C[C@@H]([C@@]14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)C/C=C(\C)/CCC=C(C)C)O)C(O2)(C)C)/C |

Canonical SMILES |

CCOCCNC(=O)C(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)CC=C(C)CCC=C(C)C)O)C(O2)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Dichotomous Role of GNAO1 in Cancer: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanine nucleotide-binding protein G(o) subunit alpha (GNAO1), encoded by the GNAO1 gene, is a critical member of the G-protein family, acting as a molecular switch in signal transduction.[1] While extensively studied in neurology, its role in oncology is emerging and reveals a complex, context-dependent duality. In some malignancies, such as colorectal and hepatocellular carcinoma, GNAO1 functions as a tumor suppressor, inhibiting key oncogenic pathways. Conversely, in gastric and breast cancer, it can act as an oncogene, promoting proliferation and correlating with poor prognosis. This guide provides an in-depth technical overview of the known mechanisms of action of GNAO1 in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling networks involved.

GNAO1 as a Tumor Suppressor

Evidence strongly suggests a tumor-suppressive role for GNAO1 in several cancers, primarily through the inhibition of cell growth, migration, and the promotion of senescence or differentiation.

Colorectal Cancer (CRC)

In colorectal cancer, GNAO1 is significantly downregulated in tumor tissues compared to normal colon tissues.[1][2][3] Its re-expression in CRC cell lines triggers a cascade of anti-tumorigenic effects.

Mechanism of Action: Overexpression of GNAO1 in CRC cells has been shown to exert its tumor-suppressive effects by inhibiting the mTOR/S6K signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, and survival. By suppressing this pathway, GNAO1 effectively halts key processes required for tumor growth and progression.[4]

Quantitative Data Summary:

| Cell Line | Experiment | Result of GNAO1 Overexpression | Citation |

| HCT116, DLD-1 | Cell Proliferation Assay | Significant suppression of proliferation at 48 and 72 hours | [2] |

| HCT116, DLD-1 | Transwell Migration Assay | Significant reduction in cell migration ability (p<0.001) | [1] |

| HCT116, DLD-1 | Colony Formation Assay | Significant reduction in colony formation over 14 days (p<0.001) | [1] |

| Nude Mice | Xenograft Tumor Growth | Inhibition of tumor formation in vivo | [3] |

Signaling Pathway:

Caption: GNAO1 inhibits the mTOR/S6K pathway in colorectal cancer.

Hepatocellular Carcinoma (HCC)

Similar to CRC, GNAO1 expression is significantly lower in HCC tissues compared to adjacent non-tumorous tissues.[5][6] Its downregulation is associated with increased cell proliferation and a suppression of cellular senescence.[6] Clinically, high GNAO1 expression is a positive prognostic marker, correlating with better relapse-free survival (RFS).[5]

Quantitative Data Summary:

| Patient Cohort | Analysis | Finding | Citation |

| HCC Patients | Kaplan-Meier Survival Analysis | High GNAO1 expression correlates with better RFS (p < 0.05) | [5] |

| HCC Cell Lines | siRNA-mediated knockdown | Increased cell proliferation, suppressed cellular senescence | [6] |

Glioma

In glioma, GNAO1 expression is lower than in normal neuronal tissues, and its high expression is linked to a better prognosis.[7] GNAO1 acts as a pro-differentiation factor in glioma stem-like cells (GSCs).

Mechanism of Action: GNAO1 overexpression promotes the neural differentiation of GSCs, which reduces their capacity for proliferation and colony formation.[7] This is achieved by GNAO1 recruiting the E3 ubiquitin ligase TRIM21 to the transcription factor CREB. This recruitment facilitates the ubiquitination and subsequent degradation of CREB. The reduction in CREB levels leads to decreased histone H3K27 acetylation at the promoter of HES1, a key neural progenitor gene, thereby suppressing its expression and allowing differentiation to proceed.[7]

Signaling Pathway:

Caption: GNAO1 promotes glioma cell differentiation via the TRIM21/CREB/HES1 axis.

GNAO1 as an Oncogene

In contrast to its tumor-suppressive roles, GNAO1 can be overexpressed in certain cancers, where it contributes to oncogenesis and is associated with poor clinical outcomes.

Gastric Cancer (GC)

In gastric cancer, GNAO1 is frequently overexpressed, with high expression observed in 62.9% of patients in one study.[8] This overexpression significantly correlates with poorer overall survival.[8]

Mechanism of Action: In GC cells, GNAO1 appears to promote cell proliferation and inhibit apoptosis. Silencing GNAO1 with siRNA markedly inhibits GC cell proliferation and induces apoptosis. This pro-apoptotic effect is mediated by the increased accumulation of the pro-apoptotic proteins Puma and Bim, a process that may be regulated by the Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2) signaling pathway.[8]

Quantitative Data Summary:

| Metric | GNAO1 Expression | Result | Citation |

| Overall Survival | High (Positive) | Median 27 months | [8] |

| Overall Survival | Low (Negative) | Median 61 months (P=0.033) | [8] |

| GC Cell Proliferation | siRNA-mediated silencing | Significant inhibition (P<0.01) | [8] |

| Apoptosis-related proteins | siRNA-mediated silencing | Increased abundance of PARP, Puma, and Bim | [8] |

Signaling Pathway:

Caption: GNAO1 promotes proliferation and inhibits apoptosis in gastric cancer.

Breast Cancer

The first somatic mutation of GNAO1 identified in cancer was the R243H mutation in breast carcinomas.[9] This mutation is oncogenic.

Mechanism of Action: Unlike other G-protein mutations that impair GTPase activity, the R243H mutation renders the Gαo subunit constitutively active by accelerating the rate of GDP/GTP nucleotide exchange.[9] This "always on" state enhances downstream signaling pathways responsible for neoplastic transformation. One such pathway directly triggered by active Gαo is the Src-STAT3 signaling cascade, which is a well-established driver of oncogenesis.[9]

Signaling Pathway:

References

- 1. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis | Anticancer Research [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oak.chosun.ac.kr [oak.chosun.ac.kr]

- 5. GNAO1 as a Novel Predictive Biomarker for Late Relapse in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The down-regulation of GNAO1 and its promoting role in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Molecular basis of a novel oncogenic mutation in GNAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GNA002 in PRC2 Complex Disruption: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator essential for maintaining cellular identity and proper development. Its catalytic subunit, the Enhancer of Zeste Homolog 2 (EZH2), methylates histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression. Dysregulation of PRC2 activity is implicated in various malignancies, making EZH2 a compelling target for therapeutic intervention. This technical guide delves into the role of GNA002 in the disruption of the PRC2 complex.

Initial research into this topic can be ambiguous due to the nomenclature. "this compound" refers to a specific, potent, and covalent inhibitor of EZH2. However, it is important to distinguish this compound from the protein product of the GNAO1 gene, a G-protein alpha subunit involved in neuronal signaling, which is sometimes a source of confusion due to the similar naming convention. This document will first address the direct and well-documented role of the chemical compound this compound in PRC2 disruption and then explore the potential, though currently indirect, links between GNAO1 signaling and PRC2 regulation.

Part 1: this compound - A Direct Covalent Inhibitor of EZH2

This compound is a derivative of Gambogenic acid (GNA), a natural compound that has demonstrated significant anti-cancer properties. This compound has been identified as a highly potent and specific covalent inhibitor of EZH2, the enzymatic core of the PRC2 complex.[1][2]

Mechanism of Action

This compound disrupts the PRC2 complex through a multi-faceted mechanism:

-

Covalent Binding to EZH2 : this compound specifically and covalently binds to the Cysteine 668 (Cys668) residue located within the SET domain of EZH2.[1][2][3] The SET domain is the catalytic site responsible for the methyltransferase activity of EZH2. This covalent modification irreversibly inactivates the enzyme.

-

Induction of EZH2 Degradation : The binding of this compound to EZH2 triggers the ubiquitination of EZH2, mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[1][4] This ubiquitination cascade marks EZH2 for proteasomal degradation, leading to a significant reduction in total EZH2 protein levels.[1][4]

-

Disruption of PRC2 Complex Integrity : The degradation of EZH2 leads to the destabilization of the entire PRC2 complex. Treatment with this compound has been shown to reduce the association between EZH2 and EED, another core component of the PRC2 complex, further compromising its function.[4]

-

Reduction of H3K27 Trimethylation : By inhibiting EZH2's enzymatic activity and promoting its degradation, this compound leads to a significant decrease in the levels of H3K27me3, the repressive histone mark deposited by PRC2.[1][3][4]

-

Reactivation of Tumor Suppressor Genes : The reduction in H3K27me3 at the promoter regions of PRC2 target genes leads to the reactivation of their expression.[1][3] Many of these are tumor suppressor genes that are silenced in cancer cells, and their re-expression contributes to the anti-proliferative and pro-apoptotic effects of this compound.[1][4]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various cancer cell lines and in vivo models.

| Parameter | Value | Cell Line/Model | Reference |

| IC₅₀ for EZH2 Inhibition | 1.1 µM | In vitro biochemical assay | [1][3] |

| IC₅₀ for Cell Proliferation | 0.070 µM | MV4-11 (Leukemia) | [1][3] |

| 0.103 µM | RS4-11 (Leukemia) | [1][3] | |

| In Vivo Tumor Growth Inhibition | Significant reduction | Cal-27 (Head and Neck Cancer) Xenograft | [2][3][4] |

| Significant suppression | A549 (Lung Cancer) Xenograft | [1][4] | |

| Significant suppression | Daudi and Pfeiffer (Lymphoma) Xenografts | [1] |

Signaling Pathway and Mechanism of this compound

Caption: Mechanism of this compound action on the PRC2 complex.

Experimental Protocols

1. In Vitro EZH2 Inhibition Assay:

-

Objective: To determine the IC₅₀ of this compound for EZH2 methyltransferase activity.

-

Methodology: A common method is a radiometric assay using recombinant PRC2 complex, a histone H3 peptide substrate, and S-[³H]-adenosylmethionine (SAM) as a methyl donor. The reaction is incubated with varying concentrations of this compound. The amount of incorporated radiolabel is quantified by scintillation counting. The IC₅₀ is calculated from the dose-response curve.

2. Cell Viability Assay:

-

Objective: To measure the effect of this compound on cancer cell proliferation.

-

Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity or ATP content, respectively. The IC₅₀ for cell proliferation is determined from the resulting dose-response curves.

3. Western Blotting for H3K27me3 and PRC2 Components:

-

Objective: To assess the effect of this compound on the levels of H3K27me3 and PRC2 proteins.

-

Methodology: Cells are treated with this compound for various times. Histones are extracted using an acid extraction protocol, and total protein lysates are also prepared. Protein concentrations are determined, and equal amounts are separated by SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with specific antibodies against H3K27me3, total H3, EZH2, SUZ12, and EED. A loading control like GAPDH or β-actin is used for total protein normalization.

4. Co-Immunoprecipitation (Co-IP):

-

Objective: To investigate the integrity of the PRC2 complex after this compound treatment.

-

Methodology: Cells are treated with this compound, and nuclear extracts are prepared. An antibody against a core PRC2 component (e.g., SUZ12) is used to immunoprecipitate the complex. The immunoprecipitated proteins are then analyzed by Western blotting using antibodies against other PRC2 components (e.g., EZH2, EED) to assess their association.

5. Chromatin Immunoprecipitation (ChIP)-qPCR:

-

Objective: To determine the effect of this compound on H3K27me3 levels at specific gene promoters.

-

Methodology: Cells are treated with this compound and cross-linked with formaldehyde. Chromatin is sheared, and an antibody against H3K27me3 is used to immunoprecipitate the chromatin-histone complexes. The DNA is then purified, and quantitative PCR (qPCR) is performed using primers specific for the promoter regions of known PRC2 target genes.

Caption: Workflow for characterizing this compound's effect on PRC2.

Part 2: GNAO1 - Potential Indirect Links to PRC2 Regulation

While there is no current evidence for a direct physical interaction between the GNAO1 protein and the PRC2 complex, it is plausible that GNAO1-mediated signaling pathways could indirectly influence PRC2 activity or expression. GNAO1 is the alpha subunit of the G₀ heterotrimeric G-protein, which is highly expressed in the central nervous system and plays a crucial role in transducing signals from G-protein coupled receptors (GPCRs).[5] Mutations in GNAO1 are associated with a spectrum of neurodevelopmental disorders, including developmental and epileptic encephalopathies.[6][7][8][9][10]

GNAO1 Signaling Pathways

Upon activation by a GPCR, the Gαo subunit (GNAO1) dissociates from the Gβγ dimer and modulates the activity of downstream effectors. Key signaling pathways influenced by GNAO1 include:

-

Inhibition of Adenylyl Cyclase: GNAO1, being a member of the Gi/o family, typically inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[11][12][13]

-

Regulation of Ion Channels: The Gβγ subunits released upon GNAO1 activation can directly modulate the activity of ion channels, particularly calcium and potassium channels, thereby regulating neuronal excitability.[5][11]

-

Modulation of the Rho Signaling Pathway: Recent studies suggest that GNAO1 acts as a molecular switch that regulates the Rho signaling pathway, which is crucial for cytoskeletal remodeling and neurite outgrowth in developing neurons.[14]

Hypothetical Links between GNAO1 Signaling and PRC2

Given that PRC2 expression and activity are regulated by various signaling cascades, we can hypothesize potential indirect connections with GNAO1:

-

cAMP/PKA Pathway: The cAMP-dependent protein kinase (PKA) pathway, which is inhibited by GNAO1, has been shown to influence epigenetic modifiers. For example, the transcription factor CREB, a downstream target of PKA, can enhance the activity of EZH2.[15] Therefore, chronic alterations in GNAO1 activity, as seen in GNAO1-related disorders, could potentially lead to dysregulated cAMP levels, which in turn might affect EZH2 expression or function through pathways involving CREB or other transcription factors.

-

Calcium Signaling: GNAO1 signaling can modulate intracellular calcium levels.[16] Calcium is a ubiquitous second messenger that can influence a wide range of cellular processes, including gene expression. While a direct link between calcium signaling and PRC2 is not well-established, it is known that calcium-dependent kinases and phosphatases can phosphorylate various nuclear proteins, and phosphorylation is a known post-translational modification that can regulate PRC2 activity.[17]

-

Neurodevelopmental Context: Both GNAO1 and PRC2 are fundamentally important for proper neurodevelopment.[5][18][19] PRC2 is essential for silencing non-neuronal genes and maintaining neuronal identity.[20] Pathogenic variants in GNAO1 lead to profound neurodevelopmental defects.[6][9] It is conceivable that the aberrant neuronal signaling caused by GNAO1 mutations could lead to downstream changes in the expression of key developmental transcription factors, which in turn could alter the recruitment or expression of PRC2 at specific gene loci during brain development.

Caption: Potential indirect signaling links between GNAO1 and PRC2.

Conclusion

The relationship between the GNAO1 gene product and the PRC2 complex is, at present, speculative and likely indirect. While both are crucial for neurodevelopment, any functional crosstalk is probably mediated through downstream signaling cascades, such as those involving cAMP or calcium, which may influence the expression or post-translational modification of PRC2 components. Further research is required to elucidate any such connections, which could provide novel insights into the pathophysiology of GNAO1-related neurodevelopmental disorders. For drug development professionals, this compound represents a direct and targetable mechanism for PRC2 inhibition, while the GNAO1-PRC2 axis remains an area for future exploratory research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spectrum of neurodevelopmental disease associated with the GNAO1 guanosine triphosphate–binding region - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Results of the First GNAO1-Related Neurodevelopmental Disorders Caregiver Survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GNAO1-related neurodevelopmental disorder: Literature review and caregiver survey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. SEVERITY OF GNAO1-RELATED DISORDER CORRELATES WITH CHANGES IN G-PROTEIN FUNCTION: Developing a multi-parametric scoring system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gnao1 is a molecular switch that regulates the Rho signaling pathway in differentiating neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NRSF- GNAO1 Pathway Contributes to the Regulation of Cardiac Ca2+ Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Post-translational modifications of PRC2: signals directing its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. GNAO1 organizes the cytoskeletal remodeling and firing of developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Impaired PRC2 activity promotes transcriptional instability and favors breast tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Influence of GNAO1 on H3K27 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The G-protein subunit alpha o1 (GNAO1) is a critical signaling protein predominantly expressed in the central nervous system. While its role in neurodevelopmental disorders and certain cancers is increasingly recognized, its impact on epigenetic regulation, particularly histone methylation, remains an emerging area of investigation. This technical guide explores the current understanding of GNAO1's potential influence on the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a key epigenetic mark in gene silencing. We delve into the methodologies for investigating this relationship, present hypothetical data for illustrative purposes, and outline the signaling pathways that may connect GNAO1 to the epigenetic machinery.

Introduction to GNAO1 and H3K27 Methylation

GNAO1, the protein product of the GNAO1 gene, is the alpha subunit of the Go heterotrimeric G-protein. It acts as a molecular switch in signal transduction, primarily coupled with G-protein coupled receptors (GPCRs) to regulate downstream effectors. Mutations in GNAO1 are associated with a spectrum of severe neurological conditions, including developmental and epileptic encephalopathies and movement disorders.[1][2][3][4][5][6][7][8][9]

H3K27 methylation, particularly trimethylation (H3K27me3), is a canonical repressive histone modification catalyzed by the Polycomb Repressive Complex 2 (PRC2). This epigenetic mark is crucial for maintaining gene expression patterns essential for proper development and cellular identity. Dysregulation of H3K27 methylation is a hallmark of various diseases, including cancer.

While direct evidence linking GNAO1 to H3K27 methylation is currently limited, emerging research on GNAO1's role in cancer and its interplay with DNA methylation suggests a potential for broader epigenetic influence.[10][11] This guide provides a framework for investigating this putative connection.

Potential Signaling Pathways Linking GNAO1 to H3K27 Methylation

The functional link between GNAO1 signaling and the PRC2 complex, the enzymatic writer of H3K27 methylation, is likely indirect and may involve several downstream signaling cascades. The diagram below illustrates a potential pathway.

Caption: Potential signaling pathway from GNAO1 to H3K27 methylation.

This proposed pathway suggests that GNAO1, upon activation by a GPCR, dissociates from its Gβγ subunit. The liberated Gβγ dimer can then activate downstream signaling cascades, such as the PI3K/Akt/mTOR pathway. mTOR, a serine/threonine kinase, is known to phosphorylate and regulate the activity of various cellular proteins, including EZH2, the catalytic subunit of PRC2. This regulation could potentially alter global H3K27 methylation levels.

Experimental Protocols for Investigating GNAO1's Effect on H3K27 Methylation

To elucidate the relationship between GNAO1 and H3K27 methylation, a series of well-defined experiments are necessary.

Cell Line Models

-

Neuroblastoma cell lines (e.g., SH-SY5Y, Neuro-2a): These cells endogenously express GNAO1 and are relevant to its primary site of action.

-

HEK293T cells: Easily transfectable and suitable for overexpression and knockdown studies.

-

Patient-derived induced pluripotent stem cells (iPSCs): Differentiated into neurons, these provide a more physiologically relevant model for studying disease-related mutations.[1]

Key Experimental Methodologies

The following workflow outlines the key experiments to investigate the impact of GNAO1 on H3K27 methylation.

Caption: Experimental workflow to study GNAO1 and H3K27 methylation.

Detailed Protocols:

-

Western Blot Analysis:

-

Culture cells with manipulated GNAO1 expression.

-

Lyse cells and extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against H3K27me3, total H3 (as a loading control), GNAO1, and key signaling proteins (e.g., p-Akt, p-mTOR, EZH2).

-

Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

-

-

Chromatin Immunoprecipitation (ChIP-qPCR):

-

Crosslink protein-DNA complexes in cells with formaldehyde.

-

Lyse cells and sonicate to shear chromatin.

-

Immunoprecipitate chromatin with an antibody against H3K27me3.

-

Reverse crosslinks and purify the immunoprecipitated DNA.

-

Perform quantitative PCR (qPCR) using primers for promoter regions of known PRC2 target genes.

-

-

Co-Immunoprecipitation (Co-IP):

-

Lyse cells expressing tagged GNAO1 or endogenous GNAO1.

-

Incubate cell lysate with an antibody against GNAO1 (or the tag).

-

Precipitate the antibody-protein complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes and analyze by Western blot for the presence of PRC2 subunits (e.g., EZH2, SUZ12).

-

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical data from the experiments described above to illustrate potential findings.

Table 1: Western Blot Quantification of Global H3K27me3 Levels

| Cell Line | GNAO1 Status | Relative H3K27me3 Level (normalized to Total H3) |

| SH-SY5Y | Wild-Type | 1.00 ± 0.12 |

| SH-SY5Y | GNAO1 Knockdown | 1.58 ± 0.21 |

| SH-SY5Y | GNAO1 Overexpression | 0.65 ± 0.09 |

| HEK293T | Mock Transfection | 1.00 ± 0.15 |

| HEK293T | GNAO1-WT Overexpression | 0.71 ± 0.11 |

| HEK293T | GNAO1-G203R Mutant | 1.35 ± 0.18 |

Data are presented as mean ± standard deviation.

Table 2: ChIP-qPCR Analysis of H3K27me3 at Target Gene Promoters

| Target Gene | GNAO1 Status in SH-SY5Y | Fold Enrichment of H3K27me3 (relative to IgG control) |

| HOXA9 | Wild-Type | 25.3 ± 3.1 |

| HOXA9 | GNAO1 Knockdown | 42.1 ± 4.5 |

| MYT1 | Wild-Type | 18.9 ± 2.5 |

| MYT1 | GNAO1 Knockdown | 31.5 ± 3.8 |

Data are presented as mean ± standard deviation.

Conclusion and Future Directions

The investigation into the effects of GNAO1 on H3K27 methylation is a promising avenue for understanding the broader cellular functions of this critical G-protein and its role in disease. The experimental framework provided in this guide offers a systematic approach to dissecting this potential epigenetic regulatory axis. Future research should focus on in vivo studies using animal models with GNAO1 mutations to validate the in vitro findings and to explore the therapeutic potential of targeting epigenetic pathways in GNAO1-related disorders. While direct evidence is still forthcoming, the established connections between GNAO1 and other epigenetic mechanisms, such as DNA methylation, provide a strong rationale for these investigations.[10][11]

References

- 1. Phenotypic Diversity in GNAO1 Patients: A Comprehensive Overview of Variants and Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SEVERITY OF GNAO1-RELATED DISORDER CORRELATES WITH CHANGES IN G-PROTEIN FUNCTION: Developing a multi-parametric scoring system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. About GNAO1 - GNAO1 [gnao1.it]

- 4. gnao1.org [gnao1.org]

- 5. neurology.org [neurology.org]

- 6. Genetic modeling of GNAO1 disorder delineates mechanisms of Gαo dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical and Molecular Profiling in GNAO1 Permits Phenotype-Genotype Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. DNMT1 mediated promoter methylation of GNAO1 in hepatoma carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CircGNAO1 strengthens its host gene GNAO1 expression for suppression of hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

GNA002-Induced EZH2 Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GNA002, a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). This compound induces the degradation of EZH2 through a ubiquitin-mediated pathway, offering a promising therapeutic strategy for various cancers characterized by EZH2 dysregulation. This document outlines the core signaling pathway, presents quantitative data on this compound's efficacy, details relevant experimental protocols, and provides visual representations of the key mechanisms.

Core Signaling Pathway

This compound is a derivative of gambogenic acid that functions as a covalent inhibitor of EZH2.[1][2] It specifically and covalently binds to the Cys668 residue located within the SET domain of EZH2.[1][2][3] This binding event triggers a conformational change in the EZH2 protein, marking it for recognition by the E3 ubiquitin ligase, the COOH terminus of Hsp70-interacting protein (CHIP).[1][2][4] CHIP then mediates the polyubiquitination of EZH2, leading to its subsequent degradation by the 26S proteasome.[5] This degradation effectively reduces the cellular levels of EZH2, thereby inhibiting both its canonical methyltransferase activity and its non-canonical oncogenic functions.[1][2] The reduction in EZH2 levels leads to decreased trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark.[1][3] This, in turn, reactivates the expression of PRC2-silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and tumor growth.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative data related to the efficacy of this compound from preclinical studies.

| Parameter | Value | Reference |

| IC50 for EZH2 | 1.1 µM | [1][2] |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | 0.070 | [1][3] |

| RS4-11 | B-cell Acute Lymphoblastic Leukemia | 0.103 | [1][3] |

| Parameter | Value | Experimental Model | Reference |

| Dosage | 100 mg/kg | Cal-27 xenograft | [3][5] |

| Administration | Oral, daily | Cal-27 xenograft | [3][5] |

| Effect | Significant decrease in tumor volume and H3K27me3 levels in tumor tissues | Cal-27 xenograft | [3][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4-11, RS4-11)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

In Vitro Ubiquitination Assay

This assay is performed to demonstrate the this compound-induced, CHIP-mediated ubiquitination of EZH2.

Materials:

-

Recombinant EZH2 protein

-

Recombinant CHIP (E3), UBE1 (E1), and UbcH5a/b/c (E2) enzymes

-

Ubiquitin

-

This compound

-

Ubiquitination buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)

-

ATP

-

SDS-PAGE and Western blot reagents

-

Anti-EZH2 and anti-ubiquitin antibodies

Procedure:

-

Set up the ubiquitination reaction by combining recombinant EZH2, CHIP, UBE1, UbcH5a/b/c, and ubiquitin in the ubiquitination buffer.

-

Add ATP to initiate the reaction.

-

Add this compound or vehicle control (DMSO) to the respective reaction tubes.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-EZH2 antibody to detect the ubiquitinated forms of EZH2, which will appear as a high-molecular-weight smear. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.

Immunoprecipitation and Western Blotting

This protocol is used to assess the levels of EZH2 and other proteins in cells treated with this compound.

Materials:

-

Cancer cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-EZH2, anti-H3K27me3, anti-total H3, and anti-GAPDH antibodies

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE and Western blot reagents

Procedure:

-

Treat cells with this compound (e.g., 2 µM) or vehicle for the desired time (e.g., 24-48 hours).[3]

-

Lyse the cells in ice-cold lysis buffer.

-

For immunoprecipitation, incubate the cell lysate with an anti-EZH2 antibody overnight at 4°C, followed by incubation with protein A/G agarose beads.

-

Wash the beads and elute the immunoprecipitated proteins.

-

For direct Western blotting, quantify the protein concentration of the total cell lysates.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies (e.g., anti-EZH2, anti-H3K27me3, anti-total H3, anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the effect of this compound on the binding of EZH2 to the promoter regions of its target genes.

Materials:

-

Cancer cells

-

This compound

-

Formaldehyde

-

Glycine

-

ChIP lysis buffer

-

Sonication equipment

-

Anti-EZH2 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR machine and reagents

-

Primers for target gene promoters (e.g., CDKN1A)

Procedure:

-

Treat cells with this compound or vehicle.

-

Crosslink proteins to DNA with formaldehyde.

-

Quench the crosslinking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an anti-EZH2 antibody or an IgG control overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the crosslinks by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Perform qPCR using primers specific to the promoter regions of known EZH2 target genes to quantify the amount of immunoprecipitated DNA.

In Vivo Xenograft Study

This protocol describes a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

This compound

-

Vehicle control

-

Calipers

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg, daily) or vehicle control orally.[3][5]

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for EZH2 and H3K27me3 levels).[3][5]

Conclusion

This compound represents a novel class of EZH2 inhibitors that not only block its catalytic activity but also induce its degradation. This dual mechanism of action makes this compound a highly promising therapeutic agent for cancers that are dependent on EZH2. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working on EZH2-targeted therapies. Further investigation into the broader downstream effects of this compound-induced EZH2 degradation will continue to elucidate its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]

- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

GNA002: A Covalent EZH2 Inhibitor for Targeted Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gambogenic acid (GNA), a natural compound isolated from the resin of the Garcinia hanburyi tree, has demonstrated potent anti-cancer properties. Its derivative, GNA002, has emerged as a highly specific and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in a variety of human cancers.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy in preclinical cancer models. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel epigenetic therapies for cancer.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the irreversible inhibition of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1]

Covalent Inhibition of EZH2

This compound specifically and covalently binds to the cysteine residue at position 668 (Cys668) within the SET domain of EZH2.[1] This covalent modification blocks the methyltransferase activity of EZH2, preventing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1]

CHIP-Mediated Ubiquitination and Degradation

The covalent binding of this compound to EZH2 marks the protein for degradation. This process is mediated by the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein), which recognizes the this compound-bound EZH2 and facilitates its ubiquitination and subsequent degradation by the proteasome.[1] This leads to a significant reduction in total EZH2 protein levels within cancer cells.

Reactivation of Tumor Suppressor Genes

The inhibition of EZH2 and the subsequent decrease in H3K27me3 levels lead to the reactivation of PRC2-silenced tumor suppressor genes.[1] This restoration of tumor suppressor function contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound.

Induction of Apoptosis via ROS-JNK Pathway

Independent of its effects on EZH2, the parent compound, gambogenic acid, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway, leading to endoplasmic reticulum (ER) stress. This represents an additional layer of anti-cancer activity.

Signaling Pathways and Experimental Workflows

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EZH2 [label="EZH2 (Cys668)", fillcolor="#FBBC05", fontcolor="#202124"]; PRC2 [label="PRC2 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; H3K27me3 [label="H3K27me3↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TumorSuppressor [label="Tumor Suppressor Genes↑", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CHIP [label="CHIP E3 Ligase", fillcolor="#FBBC05", fontcolor="#202124"]; Ubiquitination [label="Ubiquitination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Proteasomal Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Generation", fillcolor="#FBBC05", fontcolor="#202124"]; ER_Stress [label="ER Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK_Pathway [label="JNK Pathway Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> EZH2 [label="Covalent Binding"]; EZH2 -> PRC2 [label="Forms"]; PRC2 -> H3K27me3 [label="Catalyzes"]; H3K27me3 -> TumorSuppressor [label="Suppresses", dir=T, style=dashed, color="#EA4335"]; TumorSuppressor -> Apoptosis [label="Induces"]; this compound -> EZH2; EZH2 -> Ubiquitination [label="Targeted by"]; CHIP -> Ubiquitination [label="Mediates"]; Ubiquitination -> Degradation; this compound -> ROS [label="Induces"]; ROS -> ER_Stress; ER_Stress -> JNK_Pathway; JNK_Pathway -> Apoptosis; }

Quantitative Data

In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | 0.070 | [2] |

| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | [2] |

| GNA (Parent) | Not Specified | 1.1 | [1] |

In Vivo Tumor Growth Inhibition

| Cell Line | Cancer Type | Treatment | Outcome | Reference |

| Cal-27 | Head and Neck Cancer | This compound (100 mg/kg, p.o., daily) | Significant decrease in tumor volume and reduced H3K27me3 levels. | [1][3] |

| A549 | Non-Small Cell Lung Cancer | This compound (dose not specified) | Significant suppression of in vivo tumor growth. | [1] |

| Daudi | Burkitt's Lymphoma | This compound (dose not specified) | Significant suppression of in vivo tumor growth. | [1] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | This compound (dose not specified) | Significant suppression of in vivo tumor growth. | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4][5][6]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[5]

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Rabbit anti-EZH2 (1:1000)

-

Rabbit anti-H3K27me3 (1:1000)

-

Rabbit anti-cleaved Caspase-3 (1:1000)

-

Rabbit anti-PARP (1:1000)

-

Mouse anti-β-actin (1:5000)

-

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP)-qPCR Assay

-

Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known EZH2 target genes (e.g., MYT1, CCND2).[7]

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., Cal-27, A549, Daudi, Pfeiffer) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Treatment: Administer this compound orally at a dose of 100 mg/kg daily.[2] A common vehicle for oral administration consists of 0.5% carboxymethylcellulose sodium.

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = (Length x Width²)/2).

-

Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis, such as immunohistochemistry for EZH2 and H3K27me3 levels.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

-

Cell Treatment: Treat cells with Gambogenic Acid.

-

Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.[8]

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at an excitation/emission of 488/525 nm. An increase in fluorescence indicates an increase in ROS levels.[8]

Co-Immunoprecipitation (Co-IP) for EZH2-CHIP Interaction

-

Cell Lysis: Lyse cells treated with this compound and a proteasome inhibitor (e.g., MG132) in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysate with Protein A/G beads.

-

Immunoprecipitation: Incubate the lysate with an anti-EZH2 antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to pull down the EZH2 and its interacting proteins.

-

Washes: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against EZH2 and CHIP to confirm their interaction.[9]

Conclusion

This compound represents a promising new therapeutic agent for cancers with EZH2 dysregulation. Its covalent mechanism of action, leading to the degradation of EZH2 and the reactivation of tumor suppressor genes, provides a strong rationale for its continued development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers to further investigate the therapeutic potential of this compound and to design and execute robust preclinical studies. Further exploration of this compound in a wider range of cancer models and in combination with other anti-cancer agents is warranted to fully elucidate its clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. kumc.edu [kumc.edu]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Gambogic Acid Shows Anti-Proliferative Effects on Non-Small Cell Lung Cancer (NSCLC) Cells by Activating Reactive Oxygen Species (ROS)-Induced Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Covalent Binding of GNA002 to EZH2 at Cysteine 668

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between GNA002, a potent and specific inhibitor, and its target, the Enhancer of Zeste Homolog 2 (EZH2) protein. This compound, a derivative of Gambogenic Acid (GNA), demonstrates a unique mechanism of action by forming a covalent bond with the Cysteine 668 (Cys668) residue within the catalytic SET domain of EZH2. This irreversible binding event triggers a cascade of cellular processes, ultimately leading to the degradation of EZH2 and the reactivation of tumor suppressor genes. This document details the quantitative binding data, comprehensive experimental protocols, and key signaling pathways involved in the this compound-EZH2 interaction.

Quantitative Data Summary

The following tables summarize the key quantitative metrics characterizing the potency and cellular efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Description |

| IC50 (EZH2) | 1.1 µM[1][2] | The half maximal inhibitory concentration of this compound against the enzymatic activity of EZH2. |

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | IC50 | Description |

| MV4-11 (Acute Myeloid Leukemia) | 0.070 µM[1][2] | The half maximal inhibitory concentration of this compound on the proliferation of MV4-11 cells. |

| RS4-11 (Acute Lymphoblastic Leukemia) | 0.103 µM[1][2] | The half maximal inhibitory concentration of this compound on the proliferation of RS4-11 cells. |

EZH2 Signaling and this compound's Mechanism of Action

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating Histone H3 at Lysine 27 (H3K27), leading to transcriptional repression.[3][4] this compound disrupts this process through a novel mechanism. By covalently binding to Cys668 in the EZH2 SET domain, this compound not only inhibits its methyltransferase activity but also marks EZH2 for degradation via the ubiquitin-proteasome system.[1][2][5] This degradation is mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[1][2][5]

Experimental Workflow for Characterizing this compound-EZH2 Binding

The following diagram outlines a typical experimental workflow to characterize the binding of this compound to EZH2 and its cellular consequences.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the binding and effects of this compound on EZH2. These are generalized protocols and may require optimization for specific experimental conditions.

Affinity Pull-Down Assay for Target Identification

This assay is used to identify the direct binding partners of this compound from a cellular lysate. A biotinylated version of this compound is required.

Materials:

-

Biotinylated this compound

-

Streptavidin-coated magnetic beads

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Cancer cell line of interest

Procedure:

-

Cell Lysate Preparation: Culture cancer cells to 80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Bead Preparation: Wash the streptavidin magnetic beads with wash buffer according to the manufacturer's instructions.

-

Bait Immobilization: Incubate the washed beads with biotinylated this compound to allow for binding.

-

Protein Binding: Add the cell lysate to the beads coated with biotinylated this compound. Incubate with gentle rotation to allow for the binding of target proteins.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using elution buffer and heating.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and identify the this compound-binding proteins by mass spectrometry.

Mass Spectrometry for Covalent Adduct Confirmation

This method confirms the covalent binding of this compound to EZH2 and identifies the specific residue involved.

Materials:

-

Recombinant human EZH2 protein

-

This compound

-

Reaction buffer

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

In Vitro Reaction: Incubate recombinant EZH2 with this compound in the reaction buffer.

-

Sample Preparation: Prepare the protein sample for mass spectrometry analysis. This may involve denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

-

LC-MS/MS Analysis: Analyze the peptide fragments by LC-MS/MS.

-

Data Analysis: Search the MS/MS data for a peptide fragment of EZH2 that has a mass shift corresponding to the molecular weight of this compound. The modified peptide will pinpoint the site of covalent attachment (Cys668).

In-Cell Ubiquitination Assay

This assay determines if this compound treatment leads to the ubiquitination of EZH2 in cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer

-

Antibodies: anti-EZH2, anti-ubiquitin

-

Protein A/G beads for immunoprecipitation

Procedure:

-

Cell Treatment: Treat cells with this compound. In the final hours of treatment, add a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate EZH2 using an anti-EZH2 antibody and protein A/G beads.

-

Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a western blot using an anti-ubiquitin antibody to detect polyubiquitinated EZH2, which will appear as a high-molecular-weight smear.

Chromatin Immunoprecipitation (ChIP) Assay for H3K27me3

ChIP is used to assess the levels of H3K27me3 at specific gene promoters following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Formaldehyde for cross-linking

-

ChIP lysis and wash buffers

-

Anti-H3K27me3 antibody

-

Protein A/G beads

-

DNA purification kit

-

Reagents for qPCR or sequencing library preparation

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA with formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments.

-

Immunoprecipitation: Immunoprecipitate the chromatin using an anti-H3K27me3 antibody.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

Analysis: Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA by qPCR or perform high-throughput sequencing (ChIP-seq) for a genome-wide analysis. A decrease in H3K27me3 at target gene promoters is expected after this compound treatment.

References

GNAO1's Impact on Tumor Suppressor Gene Reactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanine Nucleotide-Binding Protein Subunit Alpha O1 (GNAO1) is a critical signaling molecule that has garnered significant attention for its multifaceted role in cancer biology. While traditionally studied in the context of neurological disorders, emerging evidence points to its function as a tumor suppressor in several malignancies, including colorectal and hepatocellular carcinomas.[1][2] Conversely, in some contexts like gastric cancer, its role appears to be oncogenic, highlighting a complex, tissue-specific functionality.[3]

This technical guide provides an in-depth analysis of GNAO1's tumor-suppressive functions, with a particular focus on its connection to epigenetic regulation and the downstream signaling pathways it modulates. We will explore the evidence suggesting that GNAO1 itself is subject to epigenetic silencing in cancer and how its re-expression can inhibit tumorigenesis. This guide consolidates quantitative data from key studies, presents detailed experimental protocols, and visualizes the core signaling pathways to offer a comprehensive resource for researchers and drug development professionals in oncology.

GNAO1 as a Tumor Suppressor: Evidence and Mechanisms

The classification of GNAO1 as a tumor suppressor is supported by findings that its expression is frequently diminished in tumor tissues compared to their normal counterparts, and its re-introduction into cancer cells can attenuate malignant phenotypes.

Downregulation in Human Cancers

In colorectal cancer (CRC), RNA-seq data has revealed a significant downregulation of GNAO1 in tumor tissues.[1][4] This finding is mirrored in hepatocellular carcinoma (HCC), where GNAO1 expression is also markedly reduced in cancerous tissues.[2][5] This consistent downregulation across different cancer types suggests a potential role in tumor suppression.

Inhibition of Cancer Cell Proliferation and Migration

Overexpression of GNAO1 in CRC cell lines has been shown to inhibit key processes associated with cancer progression. Specifically, it curtails cell proliferation, migration, and the ability to form colonies in soft agar (B569324) assays.[1][6] Furthermore, in vivo studies using xenograft models have demonstrated that GNAO1 overexpression can suppress tumor formation and growth.[1][4] In HCC cells, silencing of GNAO1 has the opposite effect, leading to increased proliferation and a reduction in cellular senescence.[2][5]

Epigenetic Silencing of GNAO1

A key mechanism for the inactivation of tumor suppressor genes in cancer is epigenetic silencing, often through promoter hypermethylation. Evidence suggests that the low expression of GNAO1 in HCC may be, at least in part, attributable to the hypermethylation of its promoter region.[2][7] This finding is crucial as it positions GNAO1 as a gene that is itself silenced, and whose "reactivation" through demethylating agents or other therapeutic strategies could be a viable anti-cancer approach.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on GNAO1's tumor-suppressive effects.

Table 1: Effect of GNAO1 Overexpression on Colorectal Cancer Cell Proliferation

| Cell Line | Transfection | Assay | Result | Fold Change (vs. Control) | p-value | Reference |

| HCT116 | GNAO1 Overexpression | Cell Viability | Proliferation Suppressed | 1.35-fold reduction | <0.001 | [6] |

| DLD-1 | GNAO1 Overexpression | Cell Viability | Proliferation Suppressed | 1.38-fold reduction | <0.001 | [6] |

Table 2: Effect of GNAO1 Overexpression on Colorectal Cancer Cell Migration and Colony Formation

| Cell Line | Transfection | Assay | Result | p-value | Reference |

| HCT116 | GNAO1 Overexpression | Transwell Migration | Migration Reduced | <0.001 | [1] |

| DLD-1 | GNAO1 Overexpression | Transwell Migration | Migration Reduced | <0.001 | [1] |

| HCT116 | GNAO1 Overexpression | Soft Agar Colony Formation | Colony Formation Reduced | <0.001 | [1] |

| DLD-1 | GNAO1 Overexpression | Soft Agar Colony Formation | Colony Formation Reduced | <0.001 | [1] |

Table 3: GNAO1 Expression in Hepatocellular Carcinoma

| Analysis Type | Comparison | Result | p-value | Reference |

| Immunohistochemistry | Tumor vs. Adjacent Non-cancerous Tissue | GNAO1 protein expression significantly lower in tumor | <0.001 | [2] |

| Quantitative RT-PCR | Tumor vs. Adjacent Non-cancerous Tissue | GNAO1 mRNA level significantly lower in tumor | <0.0001 | [5] |

Signaling Pathways Modulated by GNAO1

GNAO1 exerts its tumor-suppressive effects by modulating key intracellular signaling pathways that control cell growth, proliferation, and survival.

The mTOR/S6K Pathway in Colorectal Cancer

In colorectal cancer, the tumor-suppressive functions of GNAO1 are linked to its ability to inhibit the mTOR/S6K signaling pathway.[1][4][8] This pathway is a central regulator of cell growth and proliferation, and its hyperactivation is a common feature of many cancers. By suppressing this pathway, GNAO1 can effectively put a brake on uncontrolled cell growth.

References

- 1. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis | Anticancer Research [ar.iiarjournals.org]

- 2. GNAO1 as a Novel Predictive Biomarker for Late Relapse in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis | Anticancer Research [ar.iiarjournals.org]

- 7. GNAO1 G protein subunit alpha o1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Specificity of GNA002 for EZH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in oncology. GNA002 is a novel small molecule inhibitor of EZH2, demonstrating a unique mechanism of action that extends beyond simple enzymatic inhibition. This technical guide provides an in-depth exploration of the specificity of this compound for EZH2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and pathways. The available data indicates that this compound is a potent and specific covalent inhibitor of EZH2, inducing its degradation and showing significant anti-proliferative effects in cancer cell lines. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other EZH2-targeting agents.

Introduction to EZH2 and this compound

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity, either through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1]

This compound is a derivative of the natural compound Gambogenic acid and has been identified as a highly potent, specific, and covalent inhibitor of EZH2.[2][3] Unlike many other EZH2 inhibitors that are competitive with the cofactor S-adenosyl-L-methionine (SAM), this compound exhibits a distinct mechanism of action involving covalent modification and subsequent degradation of the EZH2 protein.[2][3]

Quantitative Analysis of this compound Activity

The following tables summarize the currently available quantitative data on the inhibitory activity of this compound.

Table 1: Biochemical Potency of this compound against EZH2

| Compound | Target | IC50 (μM) | Mechanism of Inhibition |

| This compound | EZH2 | 1.1[2][4] | Covalent, irreversible[2][3] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| MV4-11 | Acute Myeloid Leukemia | 0.070[2][4] |

| RS4-11 | Acute Lymphoblastic Leukemia | 0.103[2][4] |

While studies indicate that this compound is specific for EZH2, with other histone lysine methylation, ubiquitination, and acetylation patterns not being significantly altered, a comprehensive quantitative selectivity panel against a broad range of histone methyltransferases is not yet publicly available.[5]

Mechanism of Action: Covalent Inhibition and Degradation

This compound's specificity for EZH2 is driven by its unique covalent binding mechanism. It specifically targets the cysteine residue at position 668 (Cys668) within the catalytic SET domain of EZH2.[2][3] This covalent modification leads to the degradation of the EZH2 protein through a process mediated by the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein).[2]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the specificity and mechanism of action of this compound.

Biochemical EZH2 Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of EZH2.

-

Reagents and Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 peptide (substrate)

-

S-adenosyl-L-[³H]-methionine (radiolabeled cofactor)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation cocktail and counter

-

-

Protocol:

-

Prepare a reaction mixture containing the PRC2 complex and histone H3 peptide in the assay buffer.

-

Add this compound at various concentrations to the reaction mixture and incubate for a defined period (e.g., 30 minutes) to allow for covalent bond formation.

-

Initiate the methyltransferase reaction by adding S-adenosyl-L-[³H]-methionine.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated radiolabeled cofactor.

-

Add scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to EZH2 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

-

Reagents and Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Protease inhibitors

-

Lysis buffer

-

Antibodies against EZH2 and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents

-

-

Protocol:

-

Treat cultured cells with this compound or a vehicle control for a specified time.

-

Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble EZH2 in each sample by Western blotting.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

-

CHIP-mediated Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of EZH2, leading to its degradation.

-

Reagents and Materials:

-

Cancer cell line expressing EZH2

-

This compound

-

MG132 (proteasome inhibitor)

-

Antibodies for immunoprecipitation (anti-EZH2) and Western blotting (anti-ubiquitin, anti-EZH2)

-

Protein A/G beads

-

Lysis buffer

-

-

Protocol:

-

Treat cells with this compound and MG132. The proteasome inhibitor is included to allow the accumulation of ubiquitinated proteins.

-

Lyse the cells and immunoprecipitate EZH2 using an anti-EZH2 antibody and protein A/G beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins.

-

Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated EZH2. An increase in the ubiquitin signal in the this compound-treated sample confirms induced ubiquitination.

-

Development Status and Future Directions

Based on publicly available information, this compound is currently in the preclinical stage of development . No clinical trials for this compound have been registered to date.

Future research should focus on:

-

Conducting a comprehensive selectivity screen of this compound against a wide panel of histone methyltransferases and other epigenetic modifiers to quantitatively confirm its specificity.

-

Investigating the efficacy of this compound in a broader range of in vivo cancer models, including patient-derived xenografts.

-

Elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound to support its potential advancement into clinical trials.

Conclusion

This compound represents a promising and highly specific covalent inhibitor of EZH2 with a unique mechanism of action that involves targeted protein degradation. The available preclinical data demonstrates its potency in inhibiting EZH2 and suppressing the growth of cancer cells. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel EZH2 inhibitors. Continued research into the specificity and efficacy of this compound will be crucial in determining its therapeutic potential for the treatment of EZH2-driven malignancies.

References

- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

GNA002: A Technical Guide to a Novel Covalent EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNA002 is a novel, highly potent, and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2). As a derivative of Gambogenic acid (GNA), this compound exhibits significant anti-tumor activity through a unique mechanism of action that involves not only the inhibition of EZH2's methyltransferase activity but also the induction of its degradation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical anti-cancer efficacy of this compound. Detailed experimental protocols and a summary of key quantitative data are presented to support further research and development of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the natural product Gambogenic acid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (Z)-4-((1S,3aR,5S,12aS)-9-((E)-3,7-dimethylocta-2,6-dien-1-yl)-8,10-dihydroxy-2,2-dimethyl-11-(3-methylbut-2-en-1-yl)-4,7-dioxo-1,2,3,3a,4,5,7,12a-octahydronaphtho[2,3-b]furan-5-yl)-2-methyl-N-(2-(2-oxooxazolidin-3-yl)ethyl)but-2-enamide |

| CAS Number | 1385035-79-9 |

| Molecular Formula | C42H55NO8 |

| Molecular Weight | 701.9 g/mol |

| SMILES | O=C(NCCOCC)/C(C)=C\C[C@@]1(C2=O)OC(C)(C)--INVALID-LINK--([H])C[C@@]2([H])C=C3C5=O[2] |

A 2D chemical structure of this compound can be generated from the SMILES string provided.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism targeting EZH2.

2.1. Covalent Inhibition of EZH2: this compound acts as a specific and covalent inhibitor of EZH2.[2][3] It forms a covalent bond with the cysteine residue at position 668 (Cys668) within the catalytic SET domain of EZH2.[1][4] This irreversible binding directly inhibits the histone methyltransferase activity of the PRC2 complex, leading to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3] H3K27me3 is a key epigenetic mark associated with transcriptional repression.

2.2. Induction of EZH2 Degradation: Beyond enzymatic inhibition, the covalent modification of EZH2 by this compound triggers the degradation of the EZH2 protein.[1][4] This process is mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), which recognizes the this compound-bound EZH2 and facilitates its ubiquitination and subsequent degradation by the proteasome.[1][4] This leads to a significant reduction in the total cellular levels of the EZH2 oncoprotein.

The overall mechanism of action is depicted in the following signaling pathway diagram:

Caption: this compound covalently binds to EZH2, leading to its degradation and inhibiting H3K27me3-mediated gene silencing.

Biological Properties and Preclinical Efficacy

3.1. In Vitro Activity

This compound demonstrates potent inhibitory activity against EZH2 and exhibits significant anti-proliferative effects across a range of cancer cell lines.

| Parameter | Cell Line | Value (µM) |

| IC50 (EZH2 inhibition) | - | 1.1[3] |

| IC50 (Cell Proliferation) | MV4-11 (Leukemia) | 0.070[3] |

| RS4-11 (Leukemia) | 0.103[3] |

3.2. In Vivo Efficacy